Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
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Overview
Description
Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate is a heterocyclic organic compound with the molecular formula C₁₂H₁₇NO₄ and a molecular weight of 239.27 g/mol . This compound is characterized by a pyrrole ring substituted with two ethyl ester groups at positions 3 and 4, and two methyl groups at positions 2 and 5 . It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate can be synthesized through the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate . The reaction involves the use of reagents such as diethyl oxalate and 2,5-dimethylpyrrole under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different substituted pyrroles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrroles, which can be further utilized in organic synthesis and material science .
Scientific Research Applications
Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate
- Diethyl 3,4-pyrroledicarboxylate
- Dimethyl 1H-pyrrole-3,4-dicarboxylate
Uniqueness
Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-5-16-11(14)9-7(3)13-8(4)10(9)12(15)17-6-2/h13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTHLNPLTSEZRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C(=O)OCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393780 |
Source
|
Record name | 1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-56-6 |
Source
|
Record name | 1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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